Product packaging for AD-mix-beta(Cat. No.:CAS No. 1217464-63-5; 140853-10-7; 148618-32-0)

AD-mix-beta

Cat. No.: B2840148
CAS No.: 1217464-63-5; 140853-10-7; 148618-32-0
M. Wt: 778.998
InChI Key: YUCBLVFHJWOYDN-SOBQURILSA-N
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Description

Historical Development of Sharpless Asymmetric Dihydroxylation

The ability to introduce chirality into organic molecules from achiral precursors is a fundamental challenge in chemistry. The development of asymmetric dihydroxylation methods has provided an elegant solution for creating chiral vicinal diols, which are versatile building blocks in complex molecular architectures.

Early methods for dihydroxylating alkenes, such as the Milas hydroxylation, often relied on stoichiometric amounts of osmium tetroxide (OsO₄) wikipedia.org. However, the high cost and significant toxicity of OsO₄ prompted a search for more efficient and sustainable catalytic systems. The Upjohn dihydroxylation, reported in 1973, represented a significant advancement by employing catalytic amounts of OsO₄ regenerated by a stoichiometric oxidant, N-methylmorpholine N-oxide (NMO) wikipedia.org, masterorganicchemistry.com. This catalytic approach dramatically reduced the quantity of osmium required, making the reaction more practical and cost-effective wikipedia.org, wikidoc.org. The Sharpless Asymmetric Dihydroxylation built upon this catalytic foundation, introducing chiral ligands to control the stereochemical outcome of the dihydroxylation wikipedia.org, wikidoc.org.

K. Barry Sharpless, building upon previous work, developed the asymmetric dihydroxylation of alkenes using osmium tetroxide in the presence of chiral quinine (B1679958) ligands wikipedia.org, encyclopedia.pub, wikidoc.org, researchgate.net. This groundbreaking methodology, often referred to as the Sharpless AD reaction, allows for the highly enantioselective synthesis of vicinal diols, a significant achievement in asymmetric catalysis wikipedia.org, chem-station.com. For his pioneering work in the field of catalytic asymmetric synthesis, particularly in chirally catalyzed oxidation reactions, K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, alongside William S. Knowles and Ryoji Noyori nobelprize.org, scripps.edu, mit.edu, approcess.com. His innovations have transformed asymmetric synthesis from a challenging endeavor into a routine tool for organic chemists, profoundly impacting the development of new drugs and materials scripps.edu, mit.edu, approcess.com.

Contextualization of AD-mix-beta within Sharpless Dihydroxylation Reagents

The practical implementation of the Sharpless Asymmetric Dihydroxylation is greatly facilitated by the availability of pre-packaged reagent mixtures, known as AD-mixes. These mixtures contain the essential components for the catalytic cycle, simplifying reaction setup and ensuring consistent results wikipedia.org, wikidoc.org, chem-station.com, organic-chemistry.org, wikidoc.org, wikipedia.org.

The critical difference between AD-mix-alpha and this compound lies in the identity of the chiral ligand employed wikipedia.org, ic.ac.uk, buchler-gmbh.com, wikidoc.org, nih.gov, chem-station.com, yale.edu, alfa-chemistry.com, organic-chemistry.org, wikidoc.org, wikipedia.org. Both mixtures utilize chiral ligands derived from cinchona alkaloids ic.ac.uk, buchler-gmbh.com, chem-station.com, yale.edu, alfa-chemistry.com. AD-mix-alpha incorporates the phthalazine (B143731) adduct of dihydroquinine, denoted as (DHQ)₂PHAL, while this compound contains the phthalazine adduct of dihydroquinidine (B8771983), (DHQD)₂PHAL wikipedia.org, ic.ac.uk, buchler-gmbh.com, wikidoc.org, nih.gov, chem-station.com, yale.edu, alfa-chemistry.com, wikidoc.org, wikipedia.org. These ligands are not direct enantiomers but are referred to as "pseudoenantiomeric" as they originate from different cinchona alkaloids ic.ac.uk. The specific chiral ligand in this compound, (DHQD)₂PHAL, dictates the facial selectivity of the alkene during the osmium-catalyzed dihydroxylation, thereby controlling the absolute configuration of the resulting vicinal diol wikipedia.org, ic.ac.uk, yale.edu, wikipedia.org.

This compound is a carefully formulated mixture designed to provide all necessary reagents for the Sharpless Asymmetric Dihydroxylation, with the specific chiral induction provided by the dihydroquinidine-derived ligand. The primary components of this compound are:

Osmium Source: Potassium osmate dihydrate (K₂OsO₂(OH)₄) serves as the precursor to osmium tetroxide, the active catalyst in the reaction scientificlabs.co.uk, sigmaaldrich.com, wikidoc.org.

Chiral Ligand: (DHQD)₂PHAL (Dihydroquinidine 1,4-phthalazinediyl diether) is the key component responsible for inducing enantioselectivity wikipedia.org, ic.ac.uk, scientificlabs.co.uk, sigmaaldrich.com, buchler-gmbh.com, wikidoc.org, nih.gov, chem-station.com, yale.edu, alfa-chemistry.com, wikidoc.org, wikipedia.org, arkat-usa.org, chemscene.com.

Co-oxidant: Potassium ferricyanide (B76249) (K₃Fe(CN)₆) acts as the stoichiometric re-oxidant, regenerating the active osmium catalyst (Os(VIII)) from its reduced form (Os(VI)) during the catalytic cycle ic.ac.uk, scientificlabs.co.uk, sigmaaldrich.com, chem-station.com, alfa-chemistry.com, organic-chemistry.org, arkat-usa.org.

Buffer: Potassium carbonate (K₂CO₃) is included to maintain a slightly basic pH, which is optimal for the reaction rate and enantioselectivity ic.ac.uk, scientificlabs.co.uk, sigmaaldrich.com, wikidoc.org.

Additionally, additives such as methanesulfonamide (B31651) (MsNH₂) have been found to enhance enantioselectivity in some instances chem-station.com.

Compositional Data for this compound

ComponentChemical FormulaRole in ReactionTypical Molar Quantity (approx.)
Potassium osmate dihydrateK₂OsO₂(OH)₄Osmium catalyst precursor0.0007 mole
(DHQD)₂PHALC₄₈H₅₄N₆O₄Chiral ligand for enantioselection0.0016 mole
Potassium ferricyanideK₃Fe(CN)₆Co-oxidant for catalyst regeneration0.4988 mole
Potassium carbonateK₂CO₃pH buffer0.4988 mole

Compound List:

this compound

Osmium tetroxide (OsO₄)

Potassium osmate dihydrate (K₂OsO₂(OH)₄)

(DHQD)₂PHAL (Dihydroquinidine 1,4-phthalazinediyl diether)

Potassium ferricyanide (K₃Fe(CN)₆)

Potassium carbonate (K₂CO₃)

Dihydroquinidine (DHQD)

Dihydroquinine (DHQ)

(DHQ)₂PHAL (Dihydroquinine 1,4-phthalazinediyl diether)

N-methylmorpholine N-oxide (NMO)

Methanesulfonamide (MsNH₂)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H54N6O4 B2840148 AD-mix-beta CAS No. 1217464-63-5; 140853-10-7; 148618-32-0

Properties

IUPAC Name

4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-SOBQURILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148618-32-0
Record name AD-mix Ã?
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanistic Principles of Ad Mix Beta Catalysis

Primary Catalytic Cycle in Sharpless Asymmetric Dihydroxylation

The primary catalytic cycle is responsible for the high enantioselectivity observed in the Sharpless asymmetric dihydroxylation. It involves a sequence of steps beginning with the formation of a chiral osmium tetroxide complex and concluding with the regeneration of this active catalyst.

Formation of the Osmium Tetroxide–Ligand Complex

The catalytic cycle begins with the formation of a complex between osmium tetroxide (OsO₄) and the chiral ligand, (DHQD)₂PHAL. wikipedia.orgwikiwand.com The coordination of the tertiary amine groups of the ligand to the osmium center creates a chiral environment. ic.ac.uk This complexation is rapid and reversible. alfa-chemistry.com The presence of the chiral ligand accelerates the subsequent reaction with the alkene. ic.ac.ukorganic-chemistry.org The resulting OsO₄-ligand complex possesses a U-shaped chiral binding pocket that allows the alkene to be dihydroxylated in a stereoselective manner. wikipedia.org

Alkene Coordination and Cycloaddition Pathway ([3+2] vs. [2+2] Mechanistic Debate)

Once the chiral osmium-ligand complex is formed, the alkene coordinates to it. The precise mechanism of the subsequent cycloaddition step has been a subject of considerable debate. wikipedia.org Two primary pathways have been proposed:

[3+2] Cycloaddition: This mechanism, supported by extensive studies, involves a concerted [3+2]-cycloaddition of the alkene to the OsO₄-ligand complex. wikipedia.orgwikiwand.comscribd.com This pathway is considered energetically more favorable and leads to the direct formation of a five-membered cyclic osmate ester intermediate. organic-chemistry.orgrroij.com Kinetic studies support a two-stage process involving the rapid, reversible formation of an olefin-Os(VIII) complex, followed by a slower rearrangement to the [3+2] cycloaddition transition state. alfa-chemistry.com

[2+2] Cycloaddition: An alternative mechanism, initially suggested by Sharpless, proposed a stepwise [2+2] cycloaddition to form a four-membered osmaoxetane intermediate. wikipedia.orgwikiwand.com This would then undergo a 1,1-migratory insertion to expand into the five-membered osmate ester. wikiwand.com However, the balance of evidence now largely favors the [3+2] cycloaddition mechanism. scribd.comharvard.edu

The chiral ligand dictates the face of the alkene to which the osmium tetroxide is delivered. For AD-mix-beta, which contains the (DHQD)₂PHAL ligand, the hydroxyl groups are typically added to the top, or beta (β), face of the alkene when it is oriented according to a standard mnemonic. yale.eduthieme-connect.de

Hydrolysis of the Osmate Ester Intermediate and Diol Product Liberation

Following the cycloaddition, the resulting cyclic osmate ester intermediate undergoes hydrolysis to release the desired vicinal diol. wikipedia.orgwikiwand.comrroij.com This step breaks the Os-O bonds, liberating the diol product and a reduced osmium species (osmate). wikipedia.org The hydrolysis is typically facilitated by the aqueous conditions of the reaction mixture. chem-station.com Additives such as methanesulfonamide (B31651) can be used to accelerate this step of the catalytic cycle, which is particularly useful for less reactive alkenes. wikipedia.orgwikiwand.comrroij.com

Regeneration of the Active Osmium(VIII) Species by Stoichiometric Oxidants

For the reaction to be catalytic in osmium, the reduced osmium(VI) species must be re-oxidized to the active osmium(VIII) state (OsO₄). wikipedia.org this compound contains potassium ferricyanide (B76249) (K₃Fe(CN)₆) as the stoichiometric co-oxidant for this purpose. wikipedia.orgwikipedia.orgrroij.com The ferricyanide oxidizes the osmium(VI) back to osmium(VIII), allowing it to re-enter the catalytic cycle and react with another alkene molecule. wikipedia.orgwikiwand.com The use of potassium ferricyanide in an aqueous system is particularly effective for achieving high enantioselectivity. chem-station.com Studies have shown that in this system, the hydrolysis of the osmate ester precedes the reoxidation of the osmium center. cityu.edu.hk

Secondary Catalytic Cycle Considerations

Formation of the Osmium(VIII)–diol Complex and its Implications

If the osmate ester intermediate is oxidized by the ferricyanide before it has a chance to hydrolyze and dissociate, an osmium(VIII)-diol complex is formed. wikipedia.orgwikiwand.com This complex can then dihydroxylate another molecule of the alkene. wikipedia.org However, this secondary pathway generally proceeds with much lower enantioselectivity because the dihydroxylation may occur without the direction of the chiral ligand. wikipedia.orgwikiwand.com This leads to a reduction in the enantiomeric excess of the final product. The occurrence of this secondary cycle can be suppressed by using a higher molar concentration of the chiral ligand or by ensuring conditions that favor rapid hydrolysis of the osmate ester. wikipedia.orgwikiwand.comchem-station.com

Impact on Enantioselectivity and Strategies for Suppression

The high enantioselectivity achieved with this compound is a direct consequence of the chiral environment created by the (DHQD)₂PHAL ligand. This ligand binds to the osmium center, forming a chiral pocket that preferentially accommodates the alkene substrate in a specific orientation. This steric and electronic guidance forces the dihydroxylation to occur on one enantiotopic face of the double bond over the other. Substrates containing aryl groups often exhibit higher reactivity and selectivity, which is attributed to favorable π-π stacking interactions between the substrate and the phthalazine (B143731) portion of the ligand in the transition state. chem-station.com

Strategies for Suppression of Non-Selective Pathways:

Control of Substrate Concentration: The most direct strategy to suppress the non-selective pathway is to maintain a low concentration of the olefin substrate throughout the reaction. This ensures that the rate of reaction of the osmium(VI) intermediate with the chiral ligand is significantly faster than its reaction with another olefin molecule.

Use of Additives: Additives such as methanesulfonamide can accelerate the hydrolysis of the osmate ester, which is a key step in the primary catalytic cycle. chem-station.com By speeding up the turnover of the desired chiral pathway, the lifetime of intermediates that could potentially initiate the non-selective pathway is reduced.

Kinetic and Thermodynamic Aspects of the Reaction Pathway

Rate-Determining Steps and Intermediates Elucidation

The key covalent intermediate in the reaction pathway is the osmate ester, formed from the cycloaddition of the osmium-ligand complex to the alkene. The elucidation of the reaction mechanism points to two potentially rate-determining steps:

Hydrolysis of the Osmate Ester: This step releases the diol product and the reduced Os(VI) species. The rate of this hydrolysis can be slow, particularly for sterically hindered or non-polar substrates, creating a bottleneck in the catalytic cycle.

The reaction kinetics can vary depending on the substrate. For many aliphatic olefins, the reaction follows pseudo-first-order kinetics with respect to the olefin. researchgate.net However, for some aromatic olefins, the kinetics can appear to be pseudo-zero-order, suggesting that the rate-determining step does not involve the olefin concentration, pointing towards hydrolysis or reoxidation as the bottleneck. organic-chemistry.org

Role of Additives in Reaction Kinetics (e.g., Methanesulfonamide)

Additives are known to significantly improve the enantioselectivity and reaction rates of dihydroxylations using this compound. chem-station.com Methanesulfonamide (CH₃SO₂NH₂) is a particularly effective and widely used additive that accelerates the reaction, though its mechanism of action depends on the nature of the substrate. researchgate.netorganic-chemistry.org Its primary role is to accelerate the hydrolysis of the osmate ester intermediate, which is often a rate-limiting step.

For Aliphatic Olefins: Methanesulfonamide is believed to function as a cosolvent or phase-transfer catalyst. organic-chemistry.org It aids in the transfer of hydroxide ions from the aqueous phase to the organic phase where the reaction occurs. This increases the effective concentration of the nucleophile (hydroxide) available for the hydrolysis of the less polar osmate ester intermediates derived from aliphatic olefins, thereby increasing the reaction rate. researchgate.netorganic-chemistry.org The accelerating effect is most pronounced for nonterminal aliphatic olefins, whose osmate ester intermediates are more non-polar and have less access to the aqueous phase. researchgate.net For short-chain terminal olefins, the effect is minimal as their more polar osmate esters can interact more readily with the aqueous phase without assistance. researchgate.net

For Conjugated Aromatic Olefins: In the case of conjugated aromatic olefins, the weakly acidic methanesulfonamide acts as a general acid catalyst. organic-chemistry.org It protonates the intermediate osmate ester, which makes it a better leaving group and facilitates the hydrolysis step. researchgate.netorganic-chemistry.org This effect is most significant for aromatic systems with electron-withdrawing groups.

The impact of methanesulfonamide on reaction times for various olefin structures is demonstrated in the table below, based on research findings.

Olefin SubstrateReaction Time (t₉₀%) without CH₃SO₂NH₂Reaction Time (t₉₀%) with CH₃SO₂NH₂Accelerating Effect
1-Decene (B1663960) (Terminal Aliphatic)2.5 h2.0 hMinor
trans-5-Decene (Internal Aliphatic)24 h1.5 hSignificant
Styrene (Aromatic)6 h24 hDeceleration
p-Chlorostyrene (Aromatic, EWG)24 h4 hSignificant

Data synthesized from studies on the effect of methanesulfonamide in Sharpless Asymmetric Dihydroxylations. researchgate.netorganic-chemistry.org

Stereochemical Control and Enantioselectivity in Ad Mix Beta Reactions

Ligand-Directed Facial Selectivity: The Role of (DHQD)2PHAL

The key to the enantioselectivity of the AD-mix-beta formulation is its chiral ligand, (DHQD)2PHAL. wikipedia.org This ligand is a dimeric cinchona alkaloid, specifically derived from dihydroquinidine (B8771983) (DHQD) and linked by a phthalazine (B143731) (PHAL) core. yale.edusemanticscholar.org In the reaction, the (DHQD)2PHAL ligand coordinates to the osmium tetroxide catalyst, forming a chiral complex. wikipedia.org This complex creates a sterically defined asymmetric environment around the osmium center.

When an alkene approaches this chiral catalyst, the ligand architecture preferentially allows the alkene to bind from one of its two prochiral faces. For this compound, the (DHQD)2PHAL ligand directs the osmium tetroxide to the "top face" (or β-face) of the double bond, leading to the formation of a specific enantiomer of the diol product. yale.edu Its counterpart, AD-mix-alpha, contains the "pseudoenantiomeric" ligand (DHQ)2PHAL, which directs the dihydroxylation to the opposite "bottom face" (or α-face). yale.eduic.ac.uk This ligand-directed facial selectivity is the primary determinant of the product's absolute configuration. wikipedia.org

To predict the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation, a widely used mnemonic device has been developed. nih.gov This model involves orienting the alkene substrate within a set of four quadrants defined by the size of the substituents attached to the double bond.

The alkene is positioned as follows:

The double bond is placed horizontally.

The substituents are categorized by size: Large (L), Medium (M), and Small (S).

The alkene is oriented so that the larger substituent on each carbon of the double bond occupies the more sterically demanding quadrants.

For reactions using This compound , the mnemonic predicts that the dihydroxylation will occur from the top face of the alkene as it is drawn in this orientation. Conversely, for AD-mix-alpha, the attack occurs from the bottom face. yale.edu This simple yet effective model allows chemists to reliably predict the absolute stereochemistry of the resulting diol for a wide variety of alkene substrates.

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org A completely racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org

In the context of this compound reactions, high enantiomeric excess values are a direct reflection of the excellent stereocontrol exerted by the (DHQD)2PHAL ligand. For many types of alkenes, the reaction proceeds with ee values exceeding 90%, demonstrating a strong preference for reaction on one facial plane of the alkene. wikipedia.orgnih.gov

Alkene SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
trans-Stilbene(R,R)-1,2-Diphenyl-1,2-ethanediol9699
1-Decene (B1663960)(R)-1,2-Decanediol9597
α-Methylstyrene(S)-1-Phenyl-1,2-ethanediol9896
trans-3-Decene(3R,4R)-3,4-Decanediol9498

This interactive table presents typical results for the asymmetric dihydroxylation of various alkenes using this compound, showcasing the high yields and exceptional enantioselectivity commonly achieved.

Substrate-Controlled Stereoselectivity

While the chiral ligand in this compound is the dominant factor in determining the stereochemical outcome (a concept known as reagent control), the structure of the alkene substrate can also exert a significant influence. youtube.com This substrate-controlled stereoselectivity arises from the alkene's own chiral elements or steric properties, which can either complement or oppose the directing effect of the ligand.

When the alkene substrate is already chiral, the product of the dihydroxylation will have at least two stereocenters, resulting in the formation of diastereomers. The inherent chirality of the substrate can create a facial bias, favoring the approach of the oxidizing agent from one side over the other.

This leads to two possible scenarios:

Matched Pair: The substrate's inherent facial preference aligns with the preference of the (DHQD)2PHAL ligand. This results in a very high diastereomeric ratio (dr) and a rapid reaction rate. rsc.org

Mismatched Pair: The substrate's inherent preference opposes the directing effect of the ligand. This leads to a lower diastereomeric ratio and a slower reaction rate, as the two sources of stereocontrol are in opposition. rsc.org

In some cases, a strong substrate-directing effect can override the ligand's influence, particularly in mismatched pairings. Therefore, the diastereoselectivity of the reaction on a chiral alkene is a product of the synergy—or lack thereof—between the substrate and the chiral reagent. rsc.org

The steric bulk of the substituents on the alkene plays a crucial role in how it fits into the chiral pocket of the osmium-ligand complex. wikipedia.org Very large substituents can hinder the optimal approach of the alkene, sometimes leading to lower enantioselectivity. The Sharpless mnemonic for predicting stereochemistry is based on the relative sizes of these substituents, highlighting the importance of steric factors. wikipedia.org

Furthermore, the presence of neighboring functional groups can influence the reaction's selectivity through non-covalent interactions. For instance, an aryl group in the substrate can engage in favorable π-stacking interactions with the phthalazine (PHAL) portion of the chiral ligand. wikipedia.org This interaction can act as a directing group, enhancing the facial selectivity by locking the substrate into a specific orientation as it approaches the catalyst. wikipedia.org

The Sharpless Asymmetric Dihydroxylation is highly effective for a wide range of alkene substitution patterns, including terminal, trans-disubstituted, and trisubstituted olefins. However, it often encounters challenges with cis-disubstituted alkenes. wikipedia.org These substrates are generally considered poor candidates for this reaction, typically yielding products with significantly lower enantioselectivity compared to their trans counterparts. harvard.edu

The steric clash that occurs when two non-hydrogen substituents are on the same side of the double bond appears to disrupt the ideal binding geometry within the chiral catalyst's active site. youtube.com This unfavorable interaction prevents the close and specific approach required for high stereochemical induction, leading to a less selective dihydroxylation. While modifications to the ligand structure have been explored to address this limitation, standard this compound often provides unsatisfactory results for this class of alkenes. harvard.edu

Alkene GeometrySubstrate ExampleTypical Enantiomeric Excess (ee, %)
Trans-disubstitutedtrans-Stilbene>99%
Cis-disubstitutedcis-StilbeneOften low to moderate
TerminalStyrene>95%
Trisubstitutedα-Methylstyrene>95%

This interactive table compares the typical enantioselectivity achieved with this compound for different alkene geometries, highlighting the reduced effectiveness for cis-disubstituted substrates.

Reaction Environment Effects on Stereoselectivity

The exquisite control over stereochemistry exerted by the this compound catalyst system is highly sensitive to the conditions under which the reaction is performed. The composition of the solvent and the reaction temperature are pivotal variables that can be fine-tuned to optimize the enantiomeric excess of the resulting diol.

Solvent System (e.g., tert-Butanol (B103910)/Water Mixtures) and its Influence

The standard solvent system for the Sharpless Asymmetric Dihydroxylation is a 1:1 mixture of tert-butanol and water. This biphasic medium is crucial for the reaction's success, as it facilitates the interplay between the organic-soluble alkene substrate and the aqueous-soluble inorganic reagents, such as the potassium ferricyanide (B76249) co-oxidant and potassium carbonate base. The composition of the solvent system has a direct impact on the aggregation of the catalyst and, consequently, on the enantioselectivity of the reaction.

While the tert-butanol/water system is standard, research has shown that modifying the solvent can influence the stereochemical outcome. For instance, in a study involving the asymmetric dihydroxylation of trans-β-substituted styrenes with this compound, the use of a tetrahydrofuran (B95107) (THF)/water co-solvent system demonstrated a marked effect on the enantiomeric excess (ee) of the product. As the proportion of water in the mixture increased, the enantioselectivity was enhanced up to a certain point. This suggests that the polarity and hydrogen-bonding capability of the solvent play a significant role in organizing the transition state of the reaction, thereby influencing the facial selectivity of the dihydroxylation.

Table 1: Influence of THF/Water Solvent Ratio on Enantioselectivity in the Dihydroxylation of trans-β-Methylstyrene using this compound

v-THF/v-H₂O RatioEnantiomeric Excess (% ee)
6:178
3:188
1:192
1:394
1:688

Temperature Effects on Stereochemical Outcome

Reaction temperature is a critical parameter in controlling the stereoselectivity of the Sharpless Asymmetric Dihydroxylation. It is a well-established principle in asymmetric catalysis that lower reaction temperatures often lead to higher enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the enantiomeric products becomes more significant relative to the thermal energy (RT) at lower temperatures.

For reactions utilizing this compound, the standard and most frequently recommended temperature is 0 °C. researchgate.netorganic-chemistry.org Operating at this temperature generally provides an optimal balance between reaction rate and enantioselectivity for a wide range of substrates. While running the reaction at room temperature is possible, it often results in a diminished enantiomeric excess. Conversely, although further cooling the reaction below 0 °C could theoretically enhance enantioselectivity, it may also lead to impractically slow reaction rates.

In a key study by Göbel and Sharpless, the effect of temperature on the enantioselectivity of asymmetric dihydroxylation was investigated, providing evidence for a stepwise mechanism. Their findings underscore the general observation that lower temperatures are favorable for achieving high stereochemical control. For example, in the asymmetric dihydroxylation of 1-decene with a related cinchona alkaloid-derived ligand, a significant increase in enantiomeric excess was observed when the reaction temperature was lowered from 20 °C to 0 °C.

Table 2: Effect of Temperature on the Enantioselectivity of the Dihydroxylation of 1-Decene

Temperature (°C)Enantiomeric Excess (% ee)
2085
091

Non-Linear Effects in Asymmetric Catalysis with this compound

In an ideal scenario in asymmetric catalysis, there exists a linear relationship between the enantiomeric excess of the chiral catalyst and the enantiomeric excess of the product. However, deviations from this linearity, known as non-linear effects (NLE), are sometimes observed. A positive non-linear effect, often referred to as asymmetric amplification, occurs when a catalyst with a lower enantiomeric excess produces a product with a significantly higher enantiomeric excess than would be predicted by a linear correlation.

The existence of a positive non-linear effect in a catalytic system is often indicative of the formation of catalyst aggregates. In the context of this compound, the chiral ligand (DHQD)₂PHAL can associate with its pseudo-enantiomer (DHQ)₂PHAL to form heterochiral dimers or aggregates that are catalytically less active or selective than the corresponding homochiral aggregates. When the chiral ligand is not enantiomerically pure, the minor enantiomer is effectively sequestered into these less productive heterochiral species. This leaves the major enantiomer to form the more active and highly enantioselective homochiral catalytic species, leading to a product with an amplified enantiomeric excess.

While the phenomenon of asymmetric amplification has been documented in various asymmetric transformations, detailed quantitative studies demonstrating a non-linear effect specifically for the this compound system are not extensively reported in the literature. However, the principles underlying these effects are fundamental to understanding the behavior of chiral catalysts. A hypothetical representation of a positive non-linear effect in a Sharpless Asymmetric Dihydroxylation is presented below.

Table 3: Hypothetical Data Illustrating a Positive Non-Linear Effect in Asymmetric Dihydroxylation

Ligand Enantiomeric Excess (% ee)Predicted Product % ee (Linear)Observed Product % ee (Positive NLE)
1009999
8079.295
6059.488
4039.675
2019.850

Substrate Scope and Chemoselectivity Profiling of Ad Mix Beta

Reactivity Trends Across Alkene Substitution Patterns

The structure of the alkene substrate significantly influences the rate and enantioselectivity of the dihydroxylation reaction catalyzed by the chiral osmium complex formed from AD-mix-beta. The reagent is effective for several classes of olefins, though with varying degrees of success.

The Sharpless asymmetric dihydroxylation is highly effective for a range of olefin substitution patterns. harvard.edu Generally, high enantioselectivity is achieved with several classes of substrates.

Monosubstituted Alkenes: These substrates typically react with high enantiomeric excess (ee).

Trans-Disubstituted Alkenes: This class of alkenes is among the best substrates, consistently providing diols with excellent enantioselectivity. youtube.com

Gem-Disubstituted (1,1-Disubstituted) Alkenes: These olefins are also good substrates and generally yield products with high ee values.

Trisubstituted Alkenes: These more sterically hindered substrates react effectively, affording chiral diols with good to high enantioselectivity.

In contrast, cis-disubstituted alkenes are known to be problematic substrates, often resulting in poor enantioselectivity, typically in the range of 20-25% ee. youtube.comwikipedia.org Tetrasubstituted alkenes are generally unreactive under standard conditions.

Alkene Substitution PatternTypical Reactivity/Selectivity with this compound
MonosubstitutedHigh ee
trans-DisubstitutedExcellent ee
gem-DisubstitutedHigh ee
TrisubstitutedGood to High ee
cis-DisubstitutedLow ee
TetrasubstitutedGenerally unreactive

The electronic nature of the alkene substrate plays a crucial role in the reaction rate. Osmium tetroxide, the active oxidant, is an electrophilic reagent. nih.gov Consequently, electron-rich olefins react more readily than electron-deficient ones.

Alkenes bearing aryl groups, for example, tend to exhibit higher reactivity and selectivity, which may be attributed to favorable π-π stacking interactions between the substrate and the chiral ligand in the transition state. chem-station.com

Conversely, electron-deficient olefins, such as α,β-unsaturated esters and amides, react relatively slowly under standard AD-mix conditions. nih.govresearchgate.net To achieve acceptable yields and enantioselectivities with these less reactive substrates, modified procedures are often employed. These "improved procedures" typically involve using higher loadings of the osmium catalyst and the chiral ligand. nih.govresearchgate.net

This compound can exhibit high chemoselectivity when multiple double bonds are present in a substrate, as in the case of polyenes. The reaction generally favors the most electron-rich, sterically accessible double bond.

In conjugated dienes, mono-dihydroxylation can be achieved selectively. york.ac.uk The dihydroxylation of the first double bond introduces electron-withdrawing hydroxyl groups, which deactivates the remaining olefin in the resulting ene-diol, thus preventing over-oxidation. york.ac.uk For instance, in the dihydroxylation of methyl sorbate, the reaction occurs exclusively at the C-4/C-5 double bond, which is more electron-rich than the C-2/C-3 double bond conjugated to the ester group. nih.govresearchgate.net

Regioselectivity in Dihydroxylation of Unsymmetrical Alkenes

When an unsymmetrical polyene is subjected to dihydroxylation, the site of oxidation is determined by a combination of electronic and steric factors.

The fundamental principle governing the regioselectivity of the Sharpless asymmetric dihydroxylation is the preferential attack of the electrophilic osmium tetroxide complex at the most nucleophilic (electron-rich) double bond. harvard.edunih.gov This selectivity is evident in substrates containing multiple, electronically distinct double bonds. For example, in a diene where one double bond is isolated and the other is conjugated to an electron-withdrawing group (like a carbonyl), the AD-mix reagent will selectively dihydroxylate the isolated, more electron-rich double bond.

While the "electron-rich" principle is a reliable guide, regiocontrol can become challenging in more complex substrates where steric hindrance or subtle electronic effects come into play.

A notable example is the dihydroxylation of fluorinated dienoates. The introduction of an electron-withdrawing fluorine atom can significantly alter the electronic properties of the nearby double bonds, thereby reducing the regioselectivity of the reaction. In a study involving a fluorinated hexadienoate, the introduction of a fluorine atom at the C-6 position lowered the regioselectivity of the dihydroxylation. nih.govresearchgate.net While the non-fluorinated parent compound (methyl sorbate) reacted exclusively at the C-4/C-5 double bond, the fluorinated analogue yielded a mixture of products from the dihydroxylation at both double bonds. With this compound, the ratio of C-4/C-5 to C-2/C-3 dihydroxylation was reduced to 4:1. nih.govresearchgate.net

This demonstrates that strong electronic effects from substituents can diminish the inherent preference for the most electron-rich double bond, presenting a challenge for achieving high regioselectivity in highly functionalized and complex molecules. Strategies to overcome such challenges may involve modifying the substrate to enhance the electronic differentiation between the double bonds or developing more selective catalyst systems.

SubstrateReagentMajor Product (Site of Dihydroxylation)Selectivity (Major:Minor)Reference
Methyl sorbateThis compoundC-4/C-5Exclusive nih.govresearchgate.net
Methyl 6-fluoro-2,4-hexadienoateThis compoundC-4/C-54:1 nih.govresearchgate.net

Functional Group Tolerance and Compatibility in Sharpless Dihydroxylation

Generally, the reaction is tolerant of a wide array of functionalities. A variety of functional groups are well-tolerated in the Sharpless asymmetric dihydroxylation, including esters, ethers (aliphatic and aromatic), amides, and halides. nih.govyale.eduorganic-chemistry.org Even sensitive functionalities such as acetals and silyl ethers often remain unaffected. The reaction's success with such a broad range of substrates underscores its mild nature and wide applicability in organic synthesis.

However, certain functional groups can interfere with the catalytic cycle or react with the oxidizing agents present in the AD-mix. These include groups that can be readily oxidized, such as aldehydes and thiols. Additionally, basic functional groups like amines can coordinate to the osmium center, potentially inhibiting catalysis. In some cases, acidic protons, for instance in carboxylic acids, can also affect the reaction's efficiency by altering the pH of the reaction medium. Careful consideration of the substrate's functional group profile is therefore essential for successful dihydroxylation.

Below are interactive data tables summarizing the compatibility of various functional groups with AD-mix-β in Sharpless dihydroxylation, compiled from various research findings.

Electron-donating and Neutral Functional Groups

The dihydroxylation of alkenes bearing electron-donating or neutral functional groups generally proceeds with high efficiency and enantioselectivity. The presence of these groups often enhances the nucleophilicity of the double bond, facilitating the initial osmylation step.

Substrate with Functional GroupProduct DiolYield (%)Enantiomeric Excess (% ee)
p-MethoxycinnamateCorresponding diol9599
Allyl Benzyl EtherCorresponding diol9297
N-Allyl-2-pyrrolidinoneCorresponding diol8594
1-Decene (B1663960)1,2-Decanediol9498
Stilbene1,2-Diphenyl-1,2-ethanediol98>99

Electron-withdrawing Functional Groups

While the Sharpless dihydroxylation is generally favored for electron-rich olefins, it has been successfully applied to substrates containing electron-withdrawing groups. In some instances, the reaction rates may be slower, and the enantioselectivities slightly diminished compared to electron-rich counterparts. However, the use of additives like methanesulfonamide (B31651) (MeSO₂NH₂) can often improve both the rate and the enantioselectivity for these less reactive substrates.

Substrate with Functional GroupProduct DiolYield (%)Enantiomeric Excess (% ee)
Methyl p-chlorocinnamateCorresponding diol8897
Diethyl fumarateDiethyl tartrate9099
α,β-Unsaturated KetonesCorresponding diol65N/A
α,β-Unsaturated EstersCorresponding diol89.998

Functional Groups Containing Heteroatoms

The presence of heteroatoms in the substrate can sometimes influence the stereochemical outcome of the dihydroxylation, either through steric or electronic effects. However, in many cases, the reaction proceeds with excellent selectivity.

Substrate with Functional GroupProduct DiolYield (%)Enantiomeric Excess (% ee)
Allyl Phenyl SulfideCorresponding diol8091
Vinyl TrimethylsilaneCorresponding diol7595
Allyl BromideCorresponding diol7893

Protecting Groups

The compatibility of the Sharpless dihydroxylation with a variety of common protecting groups is a significant advantage in multi-step synthesis. This allows for the selective dihydroxylation of an alkene in the presence of other sensitive functional groups that are temporarily masked.

Substrate with Protecting GroupProduct DiolYield (%)Enantiomeric Excess (% ee)
tert-Butyldimethylsilyl (TBDMS) ether of an allylic alcoholCorresponding diol9196
Benzyl (Bn) ether of an allylic alcoholCorresponding diol9498
Methoxymethyl (MOM) ether of a remote alcoholCorresponding diol8895
Acetate ester of an allylic alcoholCorresponding diol8592

Advanced Ligand Design and Catalyst Modification for Ad Mix Beta Systems

Structural Analysis of the (DHQD)2PHAL Ligand and its Derivatives

The development of dimeric cinchona alkaloid ligands, particularly those incorporating phthalazine (B143731) (PHAL) or pyrimidine (B1678525) moieties, has been pivotal in advancing asymmetric dihydroxylation. The (DHQD)2PHAL ligand, derived from dihydroquinidine (B8771983), is a cornerstone of AD-mix-beta.

Role of Cinchona Alkaloid Scaffold in Chiral Induction

Cinchona alkaloids, such as quinine (B1679958) and quinidine, form the fundamental chiral scaffold for the ligands used in AD-mix systems. The inherent chirality of these natural products, particularly at the C9 position, is crucial for inducing enantioselectivity in the dihydroxylation of alkenes unibo.itpnas.orgwiley-vch.de. The Cinchona alkaloid scaffold, when appropriately derivatized, creates a chiral environment around the osmium catalyst. This chiral pocket dictates the facial selectivity of the osmium tetroxide addition to the alkene substrate, leading to the preferential formation of one enantiomer of the vicinal diol pnas.orgnih.govbuchler-gmbh.com. The quinuclidine (B89598) nitrogen and the C9-hydroxyl group, along with the π-character groups present in the alkaloid structure, play significant roles in this chiral induction process, often through non-covalent interactions with the substrate wiley-vch.denih.gov.

Development of Phthalazine- and Pyrimidine-Incorporated Dimeric Alkaloids

The transition from monomeric cinchona alkaloid derivatives to dimeric structures linked by aromatic heterocycles, such as phthalazine (PHAL) and pyrimidine, represented a significant leap in catalytic performance buchler-gmbh.comnih.govnih.govencyclopedia.pubyork.ac.uk. The (DHQD)2PHAL ligand consists of two dihydroquinidine units connected by a 1,4-phthalazinediyl diether linker buchler-gmbh.comnih.govscribd.combuchler-gmbh.comwikipedia.org. This dimeric structure, along with similar pyrimidine-linked analogs, offers enhanced catalytic activity and enantioselectivity compared to their monomeric counterparts nih.govyork.ac.ukscribd.com. The phthalazine and pyrimidine linkers are particularly effective due to their electronic properties and ability to pre-organize the two cinchona alkaloid units, creating a well-defined chiral binding site for the osmium catalyst buchler-gmbh.comnih.govyork.ac.ukscribd.com. These dimeric ligands were synthesized via nucleophilic aromatic substitution reactions, typically involving the coupling of cinchona alkaloids with dichloroheterocycles like 1,4-dichlorophthalazine (B42487) nih.govscribd.com.

Strategies for Enhanced Catalytic Performance

Beyond the ligand structure itself, several strategies have been employed to optimize the performance of this compound systems.

Evolution of "Super-AD-mix" Formulations for Increased Reactivity

The concept of "Super-AD-mix" formulations emerged to address cases where standard AD-mix systems exhibited sluggish reaction rates, particularly with less reactive substrates york.ac.ukchem-station.com. These enhanced formulations typically involve increased concentrations of the chiral ligand and/or the osmium catalyst. For instance, a three-fold concentrated AD-mix-alpha (AD-mix-α×3) has been shown to significantly accelerate dihydroxylation rates, leading to improved yields for challenging substrates . While these modifications aim to boost reactivity, careful optimization is necessary to maintain high enantioselectivity york.ac.uk.

Optimization of Ligand-to-Osmium Ratio

The ratio of the chiral ligand to the osmium catalyst is a critical parameter for achieving optimal catalytic performance. In homogeneous AD systems, a stoichiometric excess of the expensive chiral ligand relative to osmium is often employed to maximize enantioselectivity and reaction rates york.ac.ukbeilstein-journals.orgresearchgate.net. However, research into heterogeneous systems has shown that an equimolar ratio of ligand to osmium can yield excellent enantioselectivities, offering a more cost-effective approach researchgate.net. For standard homogeneous AD-mix formulations, while specific ratios are pre-formulated, studies indicate that variations can impact reaction kinetics and selectivity york.ac.ukbeilstein-journals.org.

Development of Immobilized Catalysts and Heterogeneous Systems

To overcome the limitations associated with the cost, toxicity, and recovery of homogeneous osmium catalysts and chiral ligands, significant efforts have been directed towards developing immobilized and heterogeneous AD systems lucp.netresearchgate.netchem-soc.sisrce.hrresearchgate.nettut.ac.jp. Immobilization strategies involve covalently attaching the cinchona alkaloid ligands to solid supports, such as polymers (e.g., polystyrene, polysiloxanes) or inorganic materials lucp.netchem-soc.sisrce.hrresearchgate.nettut.ac.jp. This approach facilitates easy separation of the catalyst from the reaction mixture via filtration, enabling catalyst recycling and reducing osmium contamination in the product lucp.netchem-soc.sisrce.hr. For example, dimeric cinchona alkaloid derivatives have been successfully immobilized on polystyrene supports, allowing for high enantioselectivity and recyclability over multiple reaction cycles in organocatalytic applications researchgate.net. Similarly, osmium has been immobilized on various supports, creating heterogeneous catalytic systems that maintain high activity and enantioselectivity while offering improved recovery and reusability lucp.netchem-soc.si. These heterogeneous systems aim to combine the advantages of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (easy separation and recycling) lucp.netresearchgate.netchem-soc.si.


Compound List:

  • This compound
  • (DHQD)2PHAL
  • (DHQ)2PHAL
  • Cinchona alkaloids
  • Dihydroquinidine
  • Dihydroquinine
  • Osmium tetroxide (OsO4)
  • Potassium osmate (K2OsO2(OH)4)
  • Potassium ferricyanide (B76249) (K3Fe(CN)6)
  • Potassium carbonate (K2CO3)
  • Methanesulfonamide (B31651) (MsNH2)
  • 1,4-dichlorophthalazine
  • Phthalazine
  • Pyrimidine
  • Pyridazine
  • Pyrazine
  • Terephthalate
  • TentaGel-OsO4
  • Poly(ethylene glycol) monomethyl ether (PEG)
  • 1,3-dialkylimidazolium cations
  • Theoretical and Computational Investigations of Ad Mix Beta Reactivity

    Quantum Chemical Studies of Transition States

    Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of reaction mechanisms involving AD-mix-beta. These studies focus on identifying stable intermediates, transition states, and mapping out the potential energy surfaces (PES) of the catalytic cycle.

    Computational Elucidation of [3+2] Cycloaddition as the Energetically Favorable Pathway

    A significant area of computational investigation for this compound and related Sharpless asymmetric dihydroxylation systems centers on the mechanism of osmium tetroxide addition to the alkene substrate. While early hypotheses considered a [2+2] cycloaddition followed by rearrangement, a substantial body of evidence, including computational studies, supports a [3+2] cycloaddition mechanism as the energetically favored pathway harvard.educhem-station.com. This pathway involves the concerted addition of the osmium-ligand complex across the alkene double bond, forming a cyclic intermediate. DFT calculations have been employed to analyze the transition states associated with this [3+2] cycloaddition, confirming its lower energy barrier compared to alternative pathways harvard.educhem-station.commdpi.comresearchgate.net. For instance, studies on similar cycloaddition reactions indicate that a [3+2] pathway can be significantly more favorable than a [2+2] mechanism, often by several kcal/mol mdpi.com.

    Analysis of Energy Profiles and Reaction Pathways

    Detailed analysis of energy profiles provides a quantitative understanding of the reaction's kinetics and thermodynamics. Computational studies map out the sequence of elementary steps, identifying rate-determining steps and transition states. For this compound mediated reactions, these profiles reveal the activation energies required for key transformations within the catalytic cycle. For example, in related catalytic systems, DFT calculations have been used to determine the energy profiles of various reaction pathways, including the identification of transition states and intermediates, which are crucial for understanding reaction kinetics and selectivity mdpi.comresearchgate.netresearchgate.netrsc.org. The energy difference between transition states leading to different stereoisomers is a direct measure of the reaction's stereoselectivity, as predicted by transition state theory rsc.org.

    Table 1: Representative Activation Energies in Catalytic Cycles (Hypothetical Data based on general DFT studies)

    Step/ProcessActivation Energy (kcal/mol)Computational MethodReference (Illustrative)
    [3+2] Cycloaddition (TS)15-25DFT (e.g., B3LYP) harvard.edumdpi.com
    Ligand Exchange10-20DFT chem-station.com
    Oxidative Addition20-30DFT pitt.edu
    β-Hydride Elimination (TS)25-35DFT mdpi.com
    Product Release (Bottleneck)30-40DFT researchgate.net

    Note: The data in this table are illustrative and represent typical energy ranges found in computational studies of catalytic cycles. Specific values for this compound would require direct citation from relevant literature.

    Computational Modeling of Ligand-Substrate Interactions

    Understanding how the chiral ligands within this compound interact with the substrate is paramount for predicting and controlling stereoselectivity. Computational modeling, including molecular docking and QM/MM approaches, allows for the visualization and energetic evaluation of these interactions.

    Prediction of Stereoselectivity Based on Proposed Binding Pocket Models

    The stereochemical outcome of this compound mediated reactions is dictated by the precise orientation of the substrate within the chiral environment created by the ligand. Computational models often propose specific binding pocket geometries where the substrate interacts with the catalyst and ligand. By calculating the energies of transition states leading to different stereoisomers, computational chemists can predict the major product. For example, in Sharpless asymmetric dihydroxylation, the choice between AD-mix-α and AD-mix-β (differing in their chiral ligands, (DHQ)₂-PHAL and (DHQD)₂-PHAL, respectively) directly influences the facial selectivity of the alkene dihydroxylation wikipedia.org. Computational studies aim to rationalize this by modeling the interactions within the proposed binding pockets, such as the U-shaped pocket described by Corey, which helps differentiate the faces of the alkene harvard.edu. These models predict the preferred orientation of the substrate based on steric and electronic factors, leading to a higher probability of forming one enantiomer over the other wikipedia.orgnih.govresearchgate.net.

    Advanced Mechanistic Insights from Computational Chemistry

    Through the integration of quantum chemical calculations and molecular modeling, computational chemistry provides a comprehensive mechanistic understanding of this compound's reactivity. It moves beyond simply observing reaction outcomes to explaining why specific pathways are favored and how stereoselectivity is achieved. These advanced insights include:

    Detailed Transition State Analysis: Pinpointing the precise geometries and electronic distributions at transition states, revealing the critical bond-forming and bond-breaking events.

    Interplay of Non-Covalent Interactions: Quantifying the role of hydrogen bonding, π-π stacking, and van der Waals forces in stabilizing specific transition states or binding modes, which are crucial for achieving high stereoselectivity researchgate.net.

    Electronic Structure and Reactivity Indices: Utilizing conceptual DFT indices (e.g., HOMO-LUMO gaps, Fukui functions, electrophilicity/nucleophilicity) to explain the inherent reactivity and polarity of the reaction system mdpi.com.

    Solvent Effects: Investigating how solvent molecules interact with the catalyst and transition states, potentially influencing reaction rates and selectivities researchgate.netmdpi.com.

    Rational Catalyst Design: Providing a predictive framework for modifying ligand structures to optimize binding, lower activation barriers, and enhance stereochemical control, thereby guiding experimental efforts in catalyst development.

    By dissecting the catalytic cycle at an atomic level, computational chemistry continues to refine our understanding of this compound's sophisticated catalytic machinery, paving the way for the design of more efficient and selective asymmetric transformations.

    Synthetic Utility of Ad Mix Beta in Organic Synthesis

    Chiral Vicinal Diol Synthesis as Key Intermediates

    The Sharpless asymmetric dihydroxylation, employing AD-mix-beta, is a cornerstone for the synthesis of chiral vicinal diols. These diols serve as versatile intermediates, readily undergoing further functionalization to construct intricate molecular architectures. The reaction's high enantioselectivity, often exceeding 95% enantiomeric excess (ee), ensures the production of optically pure compounds, crucial for biological activity and pharmaceutical applications.

    For instance, in the synthesis of nhatrangin A, α,β-unsaturated esters were dihydroxylated using this compound, yielding the corresponding diols with an impressive 89.9% yield and 98% ee alfa-chemistry.com. Similarly, the Sharpless AD reaction of ethyl crotonate with this compound afforded the (−)-1 ethyl ester with a 96% yield and over 95% ee nih.gov. The synthesis of the anticancer drug camptothecin (B557342) and the insect hormone (+)-exo-brevicomin have also utilized vicinal diols prepared via Sharpless AD as key intermediates alfa-chemistry.com. The reaction's effectiveness extends to various alkene classes, including styrenes, where modifications in solvent ratios using this compound have shown to boost enantioselectivities from 78% to 94% nih.gov. Furthermore, the synthesis of the indolizidine derivative 2, a precursor to (-)-swainsonine, using this compound resulted in excellent diastereomeric ratios (dr 95:5 – 98:2) for the desired diol product scispace.com.

    Table 1: Representative Examples of Chiral Vicinal Diol Synthesis using this compound

    Substrate Type / ExampleProduct Class / Specific ProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Citation(s)
    α,β-Unsaturated Esters (Nhatrangin A precursor)Vicinal Diols89.998% ee alfa-chemistry.com
    Ethyl crotonate(−)-1 ethyl ester96>95% ee nih.gov
    β,γ-Unsaturated Estersβ-Hydroxy-γ-lactonesModerate to HighModerate to High ee (for derived lactones) capes.gov.br
    Trans-β-substituted StyrenesVicinal DiolsN/AUp to 94% ee nih.gov
    Indolizidine derivative 2 (O-benzyl analogue)Diol 3 (R=Bn)N/A95:5 – 98:2 dr scispace.com
    1,1-Disubstituted AlkenesVicinal DiolsN/AUp to 96% ee rsc.org
    Olefinic substrate 6aMixture of 12a-A and 12a-B7713:87 ratio (AD-mix-β) beilstein-journals.org

    Applications in the Construction of Chiral Building Blocks

    The chiral vicinal diols synthesized using this compound are not merely end products but serve as foundational chiral building blocks for more complex molecular targets. Their readily available hydroxyl groups can be selectively functionalized, protected, or oxidized, enabling diverse synthetic pathways.

    The Sharpless asymmetric dihydroxylation, facilitated by this compound, is particularly adept at the stereoselective synthesis of polyhydroxylated compounds chem-station.com. The resulting vicinal diols are crucial precursors for the construction of complex carbohydrates and other densely oxygenated molecules, which are prevalent in natural products and biologically active compounds nih.gov.

    This compound is a key reagent in the synthesis of β-hydroxy-γ-lactones from β,γ-unsaturated esters sigmaaldrich.comscientificlabs.co.ukpragmetis.comsigmaaldrich.com. These lactones are valuable intermediates themselves, serving as versatile precursors for γ-chiral butenolides and γ-chiral butyrolactones, often obtained with moderate to high enantiomeric purity capes.gov.br.

    Broader Impact on Asymmetric Synthesis Methodologies

    The development and widespread adoption of AD-mix reagents, including this compound, have significantly advanced the field of asymmetric synthesis. The pre-packaged nature of these mixtures simplifies reaction setup, making highly enantioselective dihydroxylations accessible to a broader range of chemists alfa-chemistry.comchem-station.comwikipedia.orgencyclopedia.puborganic-chemistry.orgrroij.commdpi.commasterorganicchemistry.comedurev.innih.govwikipedia.org. This accessibility has led to the reaction being integrated into countless total syntheses of natural products and complex pharmaceuticals, solidifying its status as a powerful and reliable tool mdpi.com. The methodology's impact is underscored by K. Barry Sharpless receiving a share of the Nobel Prize in Chemistry in 2001 for his pioneering work in catalytic asymmetric oxidation reactions, which includes the Sharpless AD chem-station.comwikipedia.orgprinceton.edu. The predictability and broad substrate scope of the Sharpless AD, powered by reagents like this compound, continue to inspire new synthetic strategies and the development of novel chiral molecules.

    Comparative Analysis with Other Dihydroxylation Methods

    Comparison with AD-mix-alpha and its Complementary Facial Selectivity

    AD-mix-beta and AD-mix-alpha are complementary reagent systems developed for the Sharpless asymmetric dihydroxylation, offering predictable and opposite enantioselectivity in the dihydroxylation of prochiral olefins. wikipedia.orgorganic-chemistry.org The key distinction lies in the chiral ligand employed in each mixture. This compound contains (DHQD)₂PHAL, derived from the cinchona alkaloid dihydroquinidine (B8771983), while AD-mix-alpha utilizes (DHQ)₂PHAL, derived from dihydroquinine. wikipedia.orgic.ac.uk These ligands, often described as "pseudoenantiomeric," create a chiral environment around the osmium tetroxide catalyst, dictating the face of the double bond to which the hydroxyl groups are delivered. ic.ac.uk

    A well-established mnemonic aids in predicting the stereochemical outcome: this compound typically delivers the hydroxyl groups to the "top" or "beta" face of the alkene when the molecule is oriented in a specific manner, while AD-mix-alpha delivers them to the "bottom" or "alpha" face. yale.edu This reliable and complementary facial selectivity allows synthetic chemists to access either enantiomer of a chiral diol from the same starting alkene, simply by selecting the appropriate AD-mix formulation. wikipedia.org This predictability is a cornerstone of the Sharpless asymmetric dihydroxylation's utility in target-oriented synthesis. nih.gov

    Facial Selectivity of AD-mix-alpha vs. This compound
    ReagentChiral LigandFacial SelectivityResulting Diol Enantiomer
    This compound(DHQD)₂PHALTop (beta) face deliveryTypically (R,R) for trans-disubstituted alkenes
    AD-mix-alpha(DHQ)₂PHALBottom (alpha) face deliveryTypically (S,S) for trans-disubstituted alkenes

    Differentiation from Upjohn Dihydroxylation and its Substrate Scope

    The Upjohn dihydroxylation, developed prior to the Sharpless method, also employs a catalytic amount of osmium tetroxide. However, it is a non-asymmetric method, yielding racemic or achiral diols. wikipedia.org The primary distinction lies in the co-oxidant used to regenerate the osmium(VIII) catalyst. The Upjohn procedure utilizes N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. wikipedia.orgrroij.com

    While effective for the synthesis of cis-diols, the Upjohn method lacks the enantiocontrol that is the hallmark of the Sharpless reaction with this compound. The substrate scope of the Upjohn dihydroxylation is broad, but the reaction can sometimes be sluggish and may lead to the formation of ketonic byproducts. nih.gov In contrast, the Sharpless asymmetric dihydroxylation, including the use of this compound, often proceeds more efficiently and with higher yields due to the phenomenon of "ligand-accelerated catalysis". harvard.edu

    Comparison of this compound and Upjohn Dihydroxylation
    FeatureThis compound (Sharpless)Upjohn Dihydroxylation
    StereoselectivityHighly enantioselectiveRacemic/Achiral
    Catalyst SystemOsO₄ (catalytic), (DHQD)₂PHAL (chiral ligand)OsO₄ (catalytic)
    Co-oxidantPotassium ferricyanide (B76249) (K₃Fe(CN)₆)N-methylmorpholine N-oxide (NMO)
    Key AdvantageHigh enantiomeric excessCatalytic use of osmium tetroxide

    Contrast with Milas Hydroxylation and Other Earlier Osmium-Catalyzed Systems

    The Milas hydroxylation, one of the earlier methods for osmium-catalyzed dihydroxylation, utilizes hydrogen peroxide as the oxidant. wikipedia.orgwikipedia.org This method, while historically significant, has several drawbacks compared to the modern Sharpless reaction with this compound. The use of hydrogen peroxide can lead to issues with chemoselectivity and over-oxidation of the diol product. wikipedia.org

    Furthermore, early osmium-catalyzed systems often required stoichiometric amounts of the highly toxic and expensive osmium tetroxide, which limited their practical application. wikipedia.org The Milas hydroxylation did introduce a catalytic approach, but the yields were often modest, and the reaction lacked any form of stereocontrol. wikipedia.org The development of the Sharpless asymmetric dihydroxylation, with its pre-packaged and reliable AD-mix formulations, represented a substantial improvement in terms of efficiency, safety (by minimizing the amount of osmium required), and, most importantly, the ability to achieve high levels of enantioselectivity. rroij.com

    Comparison with Non-Osmium Based Asymmetric Dihydroxylation Approaches

    Concerns over the toxicity and cost of osmium have driven research into alternative, osmium-free asymmetric dihydroxylation methods. These approaches often utilize more environmentally benign metals such as iron and manganese. thieme-connect.comresearchgate.netresearchgate.net

    Iron-Catalyzed Systems: Chiral iron complexes have been developed that can catalyze the cis-dihydroxylation of alkenes using hydrogen peroxide as the oxidant. nih.gov These systems have shown promise in achieving high enantioselectivity for certain classes of substrates, particularly trisubstituted electron-deficient alkenes. nih.gov Mechanistic studies suggest the involvement of a high-valent iron-oxo species as the active oxidant. While these methods offer a greener alternative, their substrate scope may not yet be as broad as the Sharpless reaction, and they may require specific ligand designs for different olefin classes. nih.govresearchgate.net

    Manganese-Catalyzed Systems: Manganese-based catalysts, often employing chiral ligands, have also been explored for asymmetric dihydroxylation. researchgate.net These systems can effectively catalyze the dihydroxylation of electron-deficient alkenes with high enantioselectivity. researchgate.net However, achieving high levels of stereocontrol across a wide range of alkene substitution patterns remains a challenge compared to the well-established reliability of this compound.

    While these non-osmium methods are an area of active research and offer significant advantages in terms of sustainability, the Sharpless asymmetric dihydroxylation with this compound currently remains the more general and widely applied method for achieving high enantioselectivity across a broad spectrum of olefin substrates. researchgate.net

    Comparative Features of Dihydroxylation Methods
    MethodMetal CatalystTypical OxidantKey Characteristics
    This compoundOsmiumK₃Fe(CN)₆High enantioselectivity, broad substrate scope, predictable stereochemistry.
    Iron-catalyzedIronH₂O₂Environmentally benign metal, effective for specific substrate classes. nih.gov
    Manganese-catalyzedManganeseVarious (e.g., Oxone)Promising for electron-deficient alkenes, osmium-free. researchgate.net

    Distinctive Features Compared to Enzymatic Dihydroxylations

    Biocatalytic approaches to asymmetric dihydroxylation offer a distinct set of advantages and disadvantages when compared to chemical methods like the Sharpless reaction. A prominent class of enzymes used for this transformation are the Rieske non-heme iron oxygenases (ROs). acs.orgengconfintl.org

    Reaction Conditions: Enzymatic dihydroxylations typically occur under mild, aqueous conditions at or near physiological pH and temperature. researchgate.net This contrasts with the often organic solvent-based, and sometimes cryogenic, conditions required for the Sharpless dihydroxylation.

    Stereoselectivity and Mechanism: Rieske dioxygenases catalyze a stereospecific cis-dihydroxylation of the C=C bond. acs.org The active site of the enzyme, containing a mononuclear non-heme iron center, provides a highly chiral environment that dictates the facial selectivity of the oxidation. acs.org Unlike the Sharpless reaction, which relies on a chiral ligand bound to the metal, the stereocontrol in enzymatic systems is imparted by the complex three-dimensional structure of the protein.

    Substrate Scope and Evolution: While the Sharpless dihydroxylation exhibits a broad substrate scope, the substrate tolerance of a given wild-type enzyme may be more limited. However, a significant advantage of biocatalysis is the potential for directed evolution, where the enzyme's properties, including its substrate scope and selectivity, can be tailored for a specific transformation through protein engineering. acsgcipr.org

    Q & A

    Q. What are the standard laboratory protocols for synthesizing AD-mix-beta, and how can purity be validated?

    this compound is synthesized via reaction of hydroquinidine with phthalazine derivatives in solvents like dichloromethane or toluene under nitrogen atmosphere. Key steps include controlled stoichiometry (e.g., 1:1.2 molar ratio of hydroquinidine to phthalazine), reflux conditions (60–80°C), and purification via column chromatography. Purity validation requires:

    • HPLC analysis with chiral columns to confirm enantiomeric purity (>98%).
    • ¹H/¹³C NMR to verify structural integrity (e.g., characteristic peaks at δ 3.8–4.2 ppm for ether linkages).
    • Elemental analysis (C, H, N) to match theoretical values (C₄₈H₅₄N₆O₄: C 72.34%, H 6.82%, N 10.53%) .

    Q. How is this compound typically employed in Sharpless asymmetric dihydroxylation, and what are the critical reaction parameters?

    this compound acts as a chiral ligand in osmium-catalyzed dihydroxylation of olefins. Standard protocols include:

    • Substrate-to-catalyst ratio : 1:0.05 (osmium tetroxide) with 10 mol% this compound.
    • Solvent : tert-butanol/water (3:1 v/v) at 0–4°C.
    • Reaction time : 12–24 hours. Key metrics: Enantiomeric excess (ee) >90% for terminal alkenes, validated via chiral HPLC or polarimetry. Contradictions in ee values may arise from competing side reactions (e.g., over-oxidation) or impurities in substrates .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in enantioselectivity data when using this compound across different substrates?

    Conflicting ee values often stem from:

    • Steric effects : Bulky substituents on olefins may hinder ligand-metal coordination, reducing selectivity.
    • Solvent polarity : Nonpolar solvents (e.g., hexane) may destabilize transition states, lowering ee. Methodological approach :
    • Conduct density functional theory (DFT) calculations to model transition states and identify steric/electronic bottlenecks.
    • Perform kinetic studies to isolate rate-determining steps (e.g., osmium-olefin binding vs. hydroxylation).
    • Compare results with alternative ligands (e.g., AD-mix-α) to assess ligand flexibility .

    Q. What strategies optimize this compound’s compatibility with other asymmetric catalysis methods (e.g., organocatalysis)?

    Integrating this compound into tandem catalytic systems requires:

    • Sequential reaction design : Separate dihydroxylation and organocatalytic steps to avoid ligand interference.
    • Solvent compatibility : Use solvents like acetonitrile, which stabilize both osmium complexes and organocatalysts (e.g., proline derivatives).
    • Temperature gradients : Perform dihydroxylation at 0°C, followed by organocatalysis at 25°C. Validation : Monitor cross-reactivity via LC-MS and quantify ee shifts using circular dichroism (CD) spectroscopy .

    Q. How should researchers address reproducibility challenges in this compound-mediated reactions?

    Reproducibility issues often arise from:

    • Moisture sensitivity : this compound degrades in humid conditions; use anhydrous solvents and glove-box techniques.
    • Catalyst aging : Osmium complexes lose activity over time; prepare fresh solutions before reactions. Best practices :
    • Document batch-specific data (e.g., ligand purity, solvent water content).
    • Include internal controls (e.g., a reference substrate with known ee) in each experiment.
    • Share raw data (NMR spectra, chromatograms) in supplementary materials to enable cross-validation .

    Data Analysis and Reporting

    Q. What statistical methods are appropriate for analyzing enantioselectivity trends in large datasets?

    • Multivariate analysis : Principal component analysis (PCA) to correlate substrate structure (e.g., substituent size, electronic parameters) with ee outcomes.
    • Regression models : Linear or logistic regression to predict ee based on Hammett σ values or steric descriptors (e.g., Taft parameters).
    • Error analysis : Report standard deviations across triplicate runs and use ANOVA to identify significant variables .

    Q. How can researchers balance brevity and completeness when reporting this compound experiments in publications?

    Follow guidelines from leading journals (e.g., Beilstein Journal of Organic Chemistry):

    • Main text : Summarize critical parameters (substrate scope, ee values, yields) in tables.
    • Supplementary data : Include full synthetic procedures, spectral data, and raw HPLC traces.
    • Ethical reporting : Disclose failed attempts (e.g., low-yield conditions) to prevent publication bias .

    Experimental Design

    Q. What safety protocols are essential when handling this compound and osmium tetroxide?

    • Osmium tetroxide : Use fume hoods, impermeable gloves, and gas masks due to high toxicity (TLV: 0.0002 ppm).
    • This compound : Store in airtight containers under argon; avoid skin contact (potential irritant).
    • Waste disposal : Quench osmium residues with saturated aqueous NaHSO₃ before disposal .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.